molecular formula C11H15ClFN B15266762 [1-(3-Chloro-4-fluorophenyl)ethyl](propyl)amine

[1-(3-Chloro-4-fluorophenyl)ethyl](propyl)amine

Cat. No.: B15266762
M. Wt: 215.69 g/mol
InChI Key: KDPXEUMEQHSDSL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)ethylamine is a secondary amine featuring a 3-chloro-4-fluorophenyl substituent attached to an ethyl group, which is further bonded to a propylamine moiety. Its molecular formula is C₁₁H₁₄ClFN, with a molecular weight of 215.69 g/mol. The compound combines halogenated aromaticity (chlorine and fluorine) with alkyl chain flexibility, making it a candidate for studying structure-activity relationships in medicinal chemistry or materials science.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-3-6-14-8(2)9-4-5-11(13)10(12)7-9/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

KDPXEUMEQHSDSL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)ethylamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with ethylamine to form an intermediate, which is then reacted with propylamine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Step 1: Alcohol Resolution and Amination

  • Alcohol precursor : A resolved alcohol undergoes amination with ammonia or another amine source. This step introduces the propylamine moiety.

  • Reagents : Ammonia or primary/secondary amines.

  • Conditions : Controlled temperature and pH to facilitate nucleophilic substitution.

Step 2: Halogen Exchange and Substitution

  • Finkelstein reaction : Chlorine or bromine substituents are exchanged using reagents like tetrabutylammonium fluoride or potassium iodide .

  • Substitution with methylamine : Iodinated intermediates react with methylamine under thermal conditions (e.g., sealed tubes at 90°C for 3 hours) .

Step 3: Purification

  • Crude extraction : Diethyl ether or ethyl acetate extracts are dried over Na₂SO₄ and purified via silica gel chromatography .

Synthesis Yield Data

StepReagentYield
Alcohol resolutionNaBH₄/THF/EtOH>95%
HBr conversionAqueous HBr64–86%
Carbonyldiimidazole1,1'-carbonyldiimidazole61–74%

Nucleophilic Substitution

The compound’s secondary amine group enables substitution reactions with electrophiles. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts.

  • Finkelstein reaction : Halogen exchange (e.g., Cl → I) via metal-halogen exchange in polar aprotic solvents .

Coupling Reactions

  • Amide bond formation : Reaction with carbonyl-containing compounds (e.g., carboxylic acids) using coupling agents like 1,1'-carbonyldiimidazole .

  • Urea formation : Reaction with carbonyl chlorides or isocyanates to form substituted ureas .

Reduction and Oxidation

  • Catalytic hydrogenation : Reduction of nitro groups or double bonds using H₂/Pd catalysts .

  • Oxidation : Conversion of alcohols to ketones or carboxylic acids using reagents like PCC .

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing biologically active molecules, such as:

  • Neurotransmitter modulators : Substituted benzimidazoles for α7 nicotinic acetylcholine receptor modulation .

  • Kinase inhibitors : Quinazoline derivatives targeting signaling pathways .

Halogen Effects

The chloro and fluoro substituents enhance:

  • Lipophilicity : Improving membrane permeability for CNS-targeted drugs.

  • Stability : Reduced metabolic degradation compared to unsubstituted analogs.

Reaction Challenges and Optimizations

  • Regioselectivity : Substitution of halogens on the aromatic ring requires controlled conditions to avoid side-reactions .

  • Purification : Silica gel chromatography is critical due to the compound’s high polarity and potential for side-products .

  • Scalability : Microwave-assisted reactions and solvent selection (e.g., DMF over THF) improve yields and reduce reaction times .

Comparison of Analogous Compounds

CompoundKey ModificationApplication
1-(3-Chloro-4-fluorophenyl)ethylaminePropylamine chainCNS-targeted drugs
[1-(3-Chloro-4-fluorophenyl)ethyl][3-(propan-2-yloxy)propyl]aminePropan-2-yloxy substituentCardiovascular agents
[1-(3-Chloro-4-fluorophenyl)ethyl][3-(morpholin-4-yl)propyl]amineMorpholin-4-yl substituentAnticancer research

Research Findings and Trends

  • In silico studies : Computational models predict interactions with neurotransmitter systems, guiding analog design .

  • Process development : Patents highlight recrystallization methods for novel polymorphs, enhancing drug formulation stability .

  • Sustainability : Efforts to minimize solvent waste and optimize reaction conditions are ongoing .

This compound remains a versatile scaffold in medicinal chemistry, with ongoing research exploring its derivatives for diverse therapeutic applications.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Chloro-4-fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is involved in various organic synthesis reactions, including the formation of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, 1-(3-Chloro-4-fluorophenyl)ethylamine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where amine-containing compounds are effective.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity. The compound may act by modulating the activity of its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine (C₁₅H₂₂BrFN₂, MW 329.25): Replaces chlorine with bromine, increasing molecular weight and polarizability.
  • (2,4-Difluorophenyl)(pyridin-3-yl)methylamine (C₁₅H₁₆F₂N₂, MW 262.30):

    • Substitutes the chloro-fluorophenyl group with a difluorophenyl-pyridinyl hybrid.
    • The pyridine ring introduces aromatic nitrogen, altering electronic properties and enabling π-π stacking interactions .

Alkoxy-Substituted Derivatives

  • (3-Methoxy-4-propoxyphenyl)methylamine (C₁₄H₂₁NO₂, MW 235.32): Replaces halogens with methoxy and propoxy groups, increasing steric bulk and hydrophilicity. Alkoxy groups enhance hydrogen-bond acceptor capacity compared to halogens .

Trifluoroethyl Derivatives

  • 1-(3-Chlorophenyl)propylamine (C₁₁H₁₃ClF₃N, MW 251.68):
    • Substitutes the propyl group with a trifluoroethyl chain, significantly increasing electronegativity and metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Water Solubility (mg/mL)
1-(3-Chloro-4-fluorophenyl)ethylamine C₁₁H₁₄ClFN 215.69 3-Cl, 4-F, propyl 2.8 ~0.5 (low)
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 3-Br, 4-F, piperidine-propyl 3.5 ~0.2 (very low)
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C₁₅H₁₆F₂N₂ 262.30 2,4-F, pyridinyl 2.2 ~1.0 (moderate)
(3-Methoxy-4-propoxyphenyl)methylamine C₁₄H₂₁NO₂ 235.32 3-OCH₃, 4-OCH₂CH₂CH₃ 2.0 ~5.0 (high)

Notes:

  • LogP : Chloro and bromo substituents increase lipophilicity compared to methoxy or pyridinyl groups.
  • Solubility : Alkoxy derivatives exhibit higher water solubility due to hydrogen-bonding capacity .

Biological Activity

1-(3-Chloro-4-fluorophenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a chloro-fluorophenyl group attached to an ethyl chain and a propylamine moiety. Its molecular formula is C12H16ClF, and it possesses specific functional groups that influence its biological interactions.

Research indicates that 1-(3-Chloro-4-fluorophenyl)ethylamine may interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been proposed:

  • Serotonin Receptor Agonism : The compound has shown potential as an agonist for serotonin receptors, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. Studies have demonstrated that derivatives of this compound can activate these receptors effectively, suggesting a role in treating neuropsychiatric disorders .
  • Antiparasitic Activity : Preliminary studies suggest that related compounds exhibit significant inhibition of plasmodial enzymes, indicating a potential application in antimalarial therapies. The activity against PfGSK-3 has been explored, with some derivatives showing improved selectivity and potency .

Biological Activity Data

A summary of the biological activity of 1-(3-Chloro-4-fluorophenyl)ethylamine is presented in the following table:

Activity Type Target IC50 (nM) Efficacy Reference
Serotonin Receptor Agonism5-HT1A1200Moderate activation
Antiplasmodial ActivityPfGSK-3<10High inhibition of plasmodial viability
Antimicrobial ActivityVarious pathogensVariesInhibition observed

Case Study 1: Neuropharmacological Effects

In a study evaluating the neuropharmacological effects of related compounds, it was found that 1-(3-Chloro-4-fluorophenyl)ethylamine derivatives significantly increased serotonin levels in animal models. This effect was associated with reduced anxiety-like behaviors, suggesting therapeutic potential for anxiety disorders.

Case Study 2: Antimalarial Screening

A series of derivatives were screened for antimalarial activity against Plasmodium falciparum. Compounds with structural similarities to 1-(3-Chloro-4-fluorophenyl)ethylamine exhibited IC50 values in the low nanomolar range, indicating strong potential as antimalarial agents. Notably, modifications to the side chains enhanced selectivity against PfGSK-3 without affecting human homologs .

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